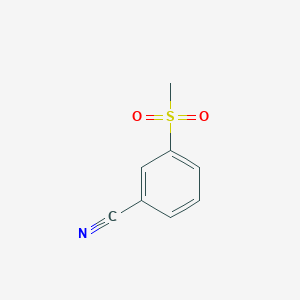

3-(Methylsulfonyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPJXEYDYJQMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375539 | |

| Record name | 3-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-75-6 | |

| Record name | 3-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylsulfonyl)benzonitrile (CAS: 22821-75-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-(Methylsulfonyl)benzonitrile, a chemical compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, safety information, and its potential role in modulating cellular signaling pathways.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 22821-75-6 | |

| Molecular Formula | C₈H₇NO₂S | |

| Molecular Weight | 181.21 g/mol | |

| Melting Point | 103-104 °C | |

| 48-51 °C | ||

| 105-108 °C | ||

| Boiling Point | 210 °C at 4 Torr | |

| 378.1 °C at 760 mmHg | ||

| Density | 1.32 g/cm³ | |

| Appearance | Solid | |

| Solubility | No quantitative data available. Generally considered to have moderate polarity, suggesting solubility in a range of organic solvents. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons would appear as a complex multiplet in the downfield region, while the methyl protons would present as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework, with distinct peaks for the aromatic carbons, the nitrile carbon, and the methyl carbon of the sulfonyl group.

General Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter by filtration if necessary.

-

**Instrument

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Methylsulfonyl)benzonitrile, a key intermediate in organic synthesis. The document is structured to offer readily accessible data for researchers and professionals in drug development, featuring detailed experimental protocols and logical workflows.

Core Physicochemical Data

This compound is a solid aromatic compound featuring both a nitrile and a methylsulfonyl group. These functional groups are significant in medicinal chemistry, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The methylsulfonyl group can enhance solubility and metabolic stability, while the benzonitrile scaffold is a common feature in many biologically active molecules.[1]

The fundamental physicochemical properties of this compound are summarized in the tables below. It should be noted that there is a discrepancy in the reported melting point values in the literature, which may be attributable to different polymorphic forms or experimental conditions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3][4][5] |

| CAS Number | 22821-75-6 | [1] |

| Molecular Formula | C₈H₇NO₂S | [1][2][4] |

| Molecular Weight | 181.21 g/mol | [1][2][4] |

| Appearance | Solid | |

| Melting Point | 105-108 °C | [2][4] |

| Discrepant Value: 48-51 °C | ||

| Boiling Point | 378.1 °C at 760 mmHg | |

| Density | 1.32 g/cm³ | |

| Exact Mass | 181.02 Da | [1] |

Table 2: Predicted Physicochemical Properties of this compound

Disclaimer: The following values are computationally predicted and have not been experimentally verified. These predictions are provided by widely used cheminformatics software and should be used as an estimation.

| Property | Predicted Value | Prediction Tool/Source |

| logP (Octanol-Water Partition Coefficient) | 1.59 | ALOGPS[6][7][8][9][10] |

| Water Solubility (logS) | -2.5 (approx. 2.1 g/L) | ALOGPS[6][7][9][10] |

| pKa (most acidic) | No acidic pKa predicted in the physiological range. | ChemAxon, ACD/Percepta[2][3][11][12][13][14][15][16][17][18] |

| pKa (most basic) | -6.8 (predicted for the nitrile group) | ChemAxon, ACD/Percepta[2][3][11][12][13][14][15][16][17][18] |

Spectroscopic Data

Structural elucidation of this compound is typically achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is characterized by signals for the aromatic protons, typically observed in the downfield region (δ 7.7-8.6 ppm), and a sharp singlet for the methyl group protons of the sulfonyl moiety around δ 3.3 ppm.[1]

-

¹³C NMR : Provides detailed information about the carbon skeleton, distinguishing between the aromatic carbons, the nitrile carbon, and the methyl carbon of the sulfonyl group.[1]

-

-

Mass Spectrometry (MS) :

-

High-resolution mass spectrometry (HR-MS) can confirm the molecular formula, C₈H₇NO₂S. The molecular ion peak [M]⁺ is expected at an exact mass of approximately 181.02 Da.[1]

-

Experimental Protocols & Methodologies

This section details the standardized experimental protocols for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method is a standard procedure.

Methodology:

-

Sample Preparation : A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating : The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Determination

Qualitative solubility tests are performed to understand a compound's behavior in various solvents, which is critical for formulation and reaction chemistry.

Methodology:

-

Preparation : A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition : A measured volume of the solvent (e.g., 0.75 mL) is added in portions.

-

Mixing : After each addition, the test tube is vigorously shaken.

-

Observation : The mixture is visually inspected for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble. This can be performed with a range of solvents (e.g., water, ethanol, acetone, dichloromethane).

LogP Determination by RP-HPLC

The octanol-water partition coefficient (logP) is a key measure of lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Calibration : A series of standard compounds with known logP values are injected into an RP-HPLC system (typically with a C18 column).

-

Retention Time Measurement : The retention time for each standard is recorded.

-

Calibration Curve : A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

-

Sample Analysis : this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Calculation : The logP of the sample is determined by interpolating its log(k') value on the calibration curve.

Synthesis and Potential Biological Pathways

General Synthesis Workflow

This compound is typically synthesized through the oxidation of its thioether precursor, 3-(methylthio)benzonitrile.

Potential Biological Relevance: mGluR5 Signaling

While this compound itself is primarily an intermediate, its derivatives have been investigated as bioactive molecules. For instance, a complex derivative, 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile, has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This suggests that the this compound moiety can be incorporated into scaffolds targeting this pathway, which is implicated in various neurological and psychiatric disorders.

The canonical signaling pathway for mGluR5 involves its coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

References

- 1. This compound | 22821-75-6 | Benchchem [benchchem.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. chemaxon.com [chemaxon.com]

- 4. benzonitrile [chemister.ru]

- 5. peerj.com [peerj.com]

- 6. researchgate.net [researchgate.net]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eADMET :: ePhysChem [eadmet.com]

- 10. vcclab.org [vcclab.org]

- 11. chemaxon.com [chemaxon.com]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. m.youtube.com [m.youtube.com]

- 16. knime.com [knime.com]

- 17. schrodinger.com [schrodinger.com]

- 18. docs.chemaxon.com [docs.chemaxon.com]

3-(Methylsulfonyl)benzonitrile molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 3-(Methylsulfonyl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols and key logical relationships are also provided.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a methylsulfonyl (-SO₂CH₃) group at the meta position.

Chemical Structure

The structure of this compound is characterized by a central benzene ring. A nitrile functional group and a methylsulfonyl functional group are attached to this ring at positions 1 and 3, respectively.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂S | |

| Molecular Weight | 181.21 g/mol | |

| CAS Number | 22821-75-6 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 105-108 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| Calculated logP | 1.3 | |

| Calculated pKa | - |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of its precursor, 3-(methylthio)benzonitrile.

Experimental Protocol: Oxidation of 3-(methylthio)benzonitrile

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

3-(methylthio)benzonitrile

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol

-

Water

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 3-(methylthio)benzonitrile in a mixture of methanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of Oxone® in water to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | s | 1H | H-2 (Aromatic) |

| ~8.15 | d | 1H | H-4 (Aromatic) |

| ~7.95 | d | 1H | H-6 (Aromatic) |

| ~7.70 | t | 1H | H-5 (Aromatic) |

| ~3.10 | s | 3H | -SO₂CH ₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C -SO₂CH₃ (Aromatic C-3) |

| ~135.0 | Aromatic C-5 |

| ~132.5 | Aromatic C-6 |

| ~131.0 | Aromatic C-4 |

| ~128.0 | Aromatic C-2 |

| ~117.5 | -C ≡N |

| ~114.0 | C -CN (Aromatic C-1) |

| ~44.0 | -SO₂C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1580, 1480 | Medium | C=C stretch (aromatic ring) |

| ~1310 | Strong | S=O stretch (asymmetric) |

| ~1150 | Strong | S=O stretch (symmetric) |

| ~960 | Medium | S-C stretch |

| ~750 | Strong | C-H bend (aromatic) |

Logical Relationships in Drug Discovery

The structural features of this compound make it a valuable scaffold in drug discovery. The interplay between the nitrile and methylsulfonyl groups influences the molecule's electronic properties and its potential interactions with biological targets.

Caption: Role of this compound properties in drug discovery.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its molecular structure, physicochemical properties, a detailed synthesis protocol, and comprehensive spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in chemical synthesis and drug development, facilitating a deeper understanding and application of this versatile compound.

References

Spectroscopic Characterization of 3-(Methylsulfonyl)benzonitrile: A Technical Guide

Introduction

3-(Methylsulfonyl)benzonitrile is a chemical compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a benzonitrile scaffold substituted with a methylsulfonyl group, imparts specific electronic and steric properties that are crucial for its application. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the study of its interactions. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol [1] |

| CAS Number | 22821-75-6[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons typically appear in the downfield region (δ 7.7-8.6 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nature of the nitrile and methylsulfonyl groups. The methyl group protons are expected to appear as a sharp singlet around δ 3.3 ppm, indicative of a methyl group not coupled to any neighboring protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 - 7.7 | Multiplet | 4H | Aromatic protons |

| ~3.3 | Singlet | 3H | -SO₂CH₃ |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and spectrometer frequency. The data presented is based on typical values for similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the nitrile carbon, and the methyl carbon of the sulfonyl group. Due to the lack of publicly available experimental data for this compound, the following table presents predicted chemical shift values.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-SO₂ |

| ~135 - 125 | Aromatic CH |

| ~118 | C-CN |

| ~115 | CN |

| ~45 | -SO₂CH₃ |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitrile and sulfonyl groups.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2220 | Nitrile (-C≡N) | Stretching |

| ~1300 - 1150 | Sulfonyl (-SO₂) | Asymmetric and Symmetric Stretching |

The nitrile stretch is typically a sharp and intense peak in a relatively clean region of the spectrum, making it a reliable diagnostic band. The sulfonyl group exhibits two characteristic stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 181.02 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the elemental composition of the molecular ion.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Methylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Methylsulfonyl)benzonitrile, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous structures and established scientific principles to provide reliable estimations and detailed experimental protocols for its characterization.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂S | [1] |

| Molecular Weight | 181.21 g/mol | [1][2] |

| Melting Point | 105-108°C | [2] |

| Appearance | Not specified, likely a solid at room temperature |

Solubility Profile

The solubility of an organic compound is a critical parameter for its application in drug development and chemical synthesis. The presence of both a polar methylsulfonyl group and a moderately polar nitrile group on a nonpolar benzene ring suggests that this compound will exhibit a nuanced solubility profile. The methylsulfonyl group, being a strong hydrogen bond acceptor, is known to enhance aqueous solubility.[1]

Table 1: Estimated Solubility of this compound based on 3-Nitrobenzonitrile Data [3]

| Solvent | Mole Fraction Solubility (x) at 278.15 K (5°C) | Mole Fraction Solubility (x) at 298.15 K (25°C) | Mole Fraction Solubility (x) at 318.15 K (45°C) |

| Acetone | 0.2089 | 0.3159 | 0.4571 |

| Acetonitrile | 0.1845 | 0.2812 | 0.4102 |

| Ethyl Acetate | 0.1583 | 0.2498 | 0.3768 |

| Toluene | 0.0881 | 0.1493 | 0.2394 |

| Methanol | 0.0638 | 0.1093 | 0.1782 |

| Ethanol | 0.0469 | 0.0821 | 0.1369 |

| n-Propanol | 0.0381 | 0.0679 | 0.1152 |

| Isopropanol | 0.0299 | 0.0545 | 0.0945 |

| n-Butanol | 0.0321 | 0.0578 | 0.0989 |

| Acetic Acid | 0.0712 | 0.1189 | 0.1897 |

| Cyclohexane | 0.0031 | 0.0063 | 0.0121 |

Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical factor in determining its shelf-life, storage requirements, and potential degradation products. Forced degradation studies are the standard method for evaluating the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products.[4]

The primary degradation pathway for benzonitrile compounds typically involves the hydrolysis of the nitrile group to form a carboxylic acid.[6] The methylsulfonyl group is generally considered to be metabolically stable.[1]

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Method |

| Hydrolytic | |

| Acidic | 0.1 M HCl at 60°C for up to 7 days.[7] |

| Basic | 0.1 M NaOH at 60°C for up to 7 days.[7] |

| Neutral | Purified water at 60°C for up to 7 days. |

| Oxidative | 3% H₂O₂ at room temperature for up to 24 hours. |

| Photolytic | Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] |

| Thermal (Dry Heat) | Solid compound maintained at 80°C for up to 7 days.[7] |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a solid compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer until equilibrium is reached (typically 24-72 hours).

-

Separation: Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Analysis: Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Stability Assessment (Forced Degradation Study)

This protocol describes a typical forced degradation study to assess the stability of this compound.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Application: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. For thermal stability, use the solid compound.

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 168 hours), withdraw samples from each stress condition.

-

Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.

-

Degradant Identification: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

References

- 1. This compound | 22821-75-6 | Benchchem [benchchem.com]

- 2. This compound [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Rising Profile of 3-(Methylsulfonyl)benzonitrile Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(methylsulfonyl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. The unique electronic properties conferred by the electron-withdrawing methylsulfonyl and nitrile groups make this core an attractive starting point for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications as enzyme inhibitors in oncology and neuroscience.

I. Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant activity against a range of biological targets, most notably carbonic anhydrase IX (CA IX) and metabotropic glutamate receptor 5 (mGluR5).

Carbonic Anhydrase IX Inhibition: A Targeted Approach to Cancer Therapy

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH in hypoxic environments.[1] Its expression is induced by hypoxia-inducible factor 1-alpha (HIF-1α).[2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[3][4] Inhibition of CA IX is therefore a promising strategy for anticancer drug development.

Benzenesulfonamides bearing the this compound moiety have been investigated as potent and selective inhibitors of CA IX. The sulfonamide group is a well-established zinc-binding function that anchors the inhibitor to the active site of the enzyme. The benzonitrile and methylsulfonyl substituents can be modified to enhance binding affinity and selectivity for the tumor-associated CA IX isoform over other, more ubiquitously expressed carbonic anhydrases.

Negative Allosteric Modulation of mGluR5: A Novel Avenue for Psychiatric Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission in the central nervous system.[5] Dysregulation of mGluR5 signaling has been implicated in a variety of psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.[6][7] Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic approach by dampening excessive glutamate signaling without directly blocking the glutamate binding site, which can lead to a more favorable side-effect profile.

A notable example is 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile, a potent and selective mGluR5 NAM that has been advanced to clinical trials for the treatment of psychiatric conditions.[6][8] This compound demonstrates the potential of the this compound scaffold in the design of novel therapeutics for CNS disorders.

II. Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative this compound derivatives against their respective targets.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound ID | Derivative Class | Target Isoform(s) | Kᵢ (nM) | Reference |

| 1 | Benzamide-4-sulfonamide | hCA I | 5.3 - 334 | [1] |

| hCA II | low nM - sub-nM | [1] | ||

| hCA VII | low nM - sub-nM | [1] | ||

| hCA IX | 8.0 - 26.0 | [1] | ||

| 2 | Phthalimide-capped benzenesulfonamide | hCA I | 28.5 | [9] |

| hCA II | 2.2 | [9] | ||

| 3 | 4-(2-substituted hydrazinyl)benzenesulfonamide | hCA I | 1.79 - 2.73 | [10] |

| hCA II | 1.72 - 11.64 | [10] | ||

| 4 | Benzene- and tetrafluorobenzenesulfonamide | hCA I | 41.5 - 1500 | [4] |

| hCA II | 30.1 - 755 | [4] | ||

| hCA IX | 1.5 - 38.9 | [4] | ||

| hCA XII | 0.8 - 12.4 | [4] |

Table 2: mGluR5 Negative Allosteric Modulation

| Compound ID | Derivative Class | Assay | IC₅₀ | Reference |

| Compound 25 | 4-Phenyl-3-aryl-sulfoquinoline | Intracellular Ca²⁺ mobilization | Potent (specific value not stated) | [6][8] |

Table 3: In Vitro Cytotoxicity of Benzenesulfonamide-bearing Imidazole Derivatives

| Compound ID | Cell Line | Assay | EC₅₀ (µM) | Reference |

| Compound 23 | IGR39 (malignant melanoma) | MTT | 27.8 ± 2.8 | [11] |

| MDA-MB-231 (triple-negative breast cancer) | MTT | 20.5 ± 3.6 | [11] |

III. Experimental Protocols

Synthesis of 3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile (Compound 25)

While a detailed, step-by-step protocol for the synthesis of this specific compound is proprietary, the general approach involves a multi-step synthesis. Key steps likely include the construction of the substituted quinoline core, followed by a sulfonation reaction or a coupling reaction to introduce the this compound moiety. The synthesis of related sulfonamide derivatives often involves reacting a sulfonyl chloride with an appropriate amine or other nucleophile.[9]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the physiological CO₂ hydration activity of carbonic anhydrases.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

-

Test compounds (dissolved in DMSO)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Protocol:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

Load the enzyme solution, mixed with the desired concentration of the test compound or vehicle control (DMSO), into one syringe of the stopped-flow instrument.

-

Load the CO₂-saturated water into the second syringe.

-

Rapidly mix the contents of the two syringes.

-

The CA-catalyzed hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

-

Record the initial rate of the reaction.

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Determine the Kᵢ value by fitting the data to the appropriate inhibition model.[1]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, IGR39)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[12]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[12]

-

After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[12]

-

Incubate the plate for 1.5 hours at 37°C.[12]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Incubate for 15 minutes at 37°C with shaking.[12]

-

Measure the absorbance at 492 nm using a microplate reader.[12]

-

Calculate the cell viability as a percentage of the untreated control and determine the EC₅₀ value.

IV. Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in Hypoxia

Caption: CAIX signaling pathway under hypoxic conditions.

mGluR5 Signaling Pathway in Neurons

Caption: Simplified mGluR5 signaling cascade.

Experimental Workflow for Inhibitor Evaluation

References

- 1. Carbonic Anhydrase IX and Hypoxic Response: A Path to Tumors | Antibody News: Novus Biologicals [novusbio.com]

- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 4. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies [frontiersin.org]

- 6. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor mGluR2/3 and mGluR5 binding in the anterior cingulate cortex in psychotic and nonpsychotic depression, bipolar disorder and schizophrenia: implications for novel mGluR-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. benchchem.com [benchchem.com]

3-(Methylsulfonyl)benzonitrile as a building block in organic synthesis

An In-depth Technical Guide to 3-(Methylsulfonyl)benzonitrile as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional organic compound that has emerged as a crucial building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a benzonitrile core substituted with a methylsulfonyl group at the meta-position, offers a unique combination of chemical reactivity and physicochemical properties that are highly desirable in drug design and development.

The methylsulfonyl moiety is a key pharmacophore known to enhance the solubility, metabolic stability, and binding affinity of drug candidates by acting as a hydrogen bond acceptor.[1] The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, most notably a primary amine, which serves as a key attachment point for building more complex molecular architectures.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to assist researchers in leveraging this valuable building block for their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature. A summary of its key physicochemical and spectroscopic properties is provided below.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 22821-75-6 | [1] |

| Molecular Formula | C₈H₇NO₂S | [1] |

| Molecular Weight | 181.21 g/mol | [1] |

| Melting Point | 105-108 °C | |

| Appearance | Solid |

Spectroscopic Data

The structural features of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Aromatic Protons (Ar-H): δ 7.7 – 8.6 ppm (multiplet); Methyl Protons (-SO₂CH₃): δ ~3.3 ppm (singlet)[1] |

| ¹³C NMR | Aromatic carbons, nitrile carbon, and the methyl carbon of the sulfonyl group. |

| IR Spectroscopy | Nitrile (-C≡N) stretch: ~2220 cm⁻¹; Sulfonyl (-SO₂) symmetric and asymmetric stretches: ~1300-1150 cm⁻¹[1] |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z ≈ 181.02 (HR-MS)[1] |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the oxidation of its thioether precursor, 3-(methylthio)benzonitrile. Alternative methods, such as palladium-catalyzed cross-coupling reactions, offer additional routes to this key intermediate.

Oxidation of 3-(Methylthio)benzonitrile

This method involves a two-step oxidation of the sulfur atom, first to the sulfoxide and then to the sulfone. Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.

Caption: Oxidation of 3-(methylthio)benzonitrile to this compound.

Experimental Protocol: Oxidation with Hydrogen Peroxide

-

Materials:

-

3-(Methylthio)benzonitrile

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(methylthio)benzonitrile (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add 30% hydrogen peroxide (2.5 eq) dropwise. The reaction is exothermic, and the temperature should be maintained below 50 °C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test on peroxide strips is obtained.

-

Neutralize the acetic acid by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity | >98% (by HPLC) |

This compound in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its nitrile group, which can be readily converted into other functional groups.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile to a primary amine, 3-(methylsulfonyl)benzylamine, is a key transformation, as it provides a nucleophilic handle for further derivatization.

Caption: Reduction of this compound to the corresponding benzylamine.

Experimental Protocol: Reduction with Borane-Tetrahydrofuran Complex

-

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Diethyl ether

-

-

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1 M solution of BH₃·THF (2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Acidify the mixture with an aqueous HCl solution and stir for 30 minutes.

-

Remove the THF under reduced pressure.

-

Basify the aqueous residue with an aqueous NaOH solution to pH > 10.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(methylsulfonyl)benzylamine.

-

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity | >97% (by GC-MS) |

Application in the Synthesis of Verinurad

This compound is a key precursor for the synthesis of Verinurad, a selective URAT1 inhibitor for the treatment of gout and hyperuricemia. The methylsulfonylbenzyl moiety of Verinurad is derived from this building block. While the exact synthetic route may vary, a plausible pathway involves the transformation of this compound into a reactive intermediate, such as 3-(methylsulfonyl)benzyl bromide, which is then coupled with the core heterocyclic structure of Verinurad.

Caption: Plausible synthetic pathway for the incorporation of the 3-(methylsulfonyl)benzyl moiety into Verinurad.

Biological Context: URAT1 Signaling Pathway and Inhibition by Verinurad

Hyperuricemia, the underlying cause of gout, is often due to the inefficient excretion of uric acid by the kidneys. The urate transporter 1 (URAT1), located in the apical membrane of renal proximal tubule cells, plays a pivotal role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.

Verinurad, synthesized using a derivative of this compound, is a potent and selective inhibitor of URAT1. By blocking URAT1, Verinurad prevents the reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid levels.

Caption: Mechanism of action of Verinurad as a URAT1 inhibitor.

| Compound | Target | IC₅₀ |

| Verinurad | URAT1 | ~25 nM |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive nitrile handle and a property-enhancing methylsulfonyl group makes it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The straightforward synthesis of this compound, coupled with the facile transformation of its nitrile group, provides a reliable platform for the development of novel pharmaceutical agents, as exemplified by its role in the synthesis of the URAT1 inhibitor Verinurad. This guide serves as a comprehensive resource for researchers looking to exploit the full potential of this compound in their synthetic and medicinal chemistry programs.

References

Reactivity of the Nitrile Group in 3-(Methylsulfonyl)benzonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile functional group in 3-(methylsulfonyl)benzonitrile. The presence of the strongly electron-withdrawing methylsulfonyl group at the meta-position significantly influences the electronic properties of the benzonitrile system, enhancing the electrophilicity of the nitrile carbon. This guide details the primary transformations of the nitrile group—hydrolysis, reduction, and cycloaddition—supported by established chemical principles. Detailed experimental protocols, derived from analogous transformations of substituted benzonitriles, are provided to serve as a practical resource for researchers. Quantitative data from related compounds are summarized in tabular format to illustrate expected reactivity trends and yields. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] The nitrile group, with its unique linear geometry and electronic characteristics, serves as a versatile synthetic handle for a variety of chemical transformations.[3] It can be converted into amines, carboxylic acids, amides, and heterocycles, making it a valuable functional group in the synthesis of complex organic molecules.[1]

The reactivity of the nitrile group is profoundly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack.[4] In the case of this compound, the methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing substituent, which is known to improve the physicochemical properties of molecules, such as solubility and metabolic stability, making it a desirable feature in drug design.[3]

This guide focuses on the three principal reactions of the nitrile group in this compound:

-

Hydrolysis to 3-(methylsulfonyl)benzoic acid.

-

Reduction to 3-(methylsulfonyl)benzylamine.

-

[3+2] Cycloaddition with an azide source to form 5-(3-(methylsulfonyl)phenyl)tetrazole.

For each transformation, a detailed discussion of the reaction mechanism, a plausible experimental protocol, and a summary of expected outcomes based on data from analogous systems are presented.

Spectroscopic and Physical Properties of this compound

A thorough understanding of the starting material's properties is crucial for monitoring reactions and characterizing products.

-

Molecular Formula: C₈H₇NO₂S[3]

-

Molecular Weight: 181.21 g/mol [3]

-

Appearance: White to off-white solid

-

Melting Point: 105-108 °C

-

¹H NMR Spectroscopy: The aromatic protons are expected to appear in the downfield region (δ 7.7-8.6 ppm) due to the deshielding effects of the aromatic ring and the two electron-withdrawing groups. The methyl protons of the sulfonyl group typically appear as a sharp singlet around δ 3.3 ppm.[3]

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons, the nitrile carbon (typically δ 115-120 ppm), and the methyl carbon of the sulfonyl group.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the C≡N stretch is expected around 2230 cm⁻¹. Strong absorbances corresponding to the S=O stretches of the sulfonyl group will be present in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base and typically requires elevated temperatures.[5] The electron-withdrawing methylsulfonyl group in this compound is anticipated to facilitate this reaction by further polarizing the nitrile bond.

The overall transformation is: This compound → 3-(Methylsulfonyl)benzoic acid

Reaction Mechanism and Pathway

Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon to form an intermediate iminolate, which is then protonated to an imidic acid. Tautomerization of the imidic acid yields an amide. The amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylate salt, which upon acidic workup, gives the carboxylic acid.[5]

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol (Representative)

The following protocol is adapted from established procedures for the hydrolysis of benzonitriles.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (5-10 eq) and a co-solvent such as ethanol if needed to improve solubility.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

-

Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), at which point a precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 3-(methylsulfonyl)benzoic acid can be further purified by recrystallization from water or an ethanol/water mixture.

Quantitative Data from Analogous Systems

| Benzonitrile Derivative | Reaction Conditions | Yield (%) | Reference |

| 4-Nitrobenzonitrile | 10% NaOH, reflux, 4h | >90 | General textbook knowledge |

| 4-Cyanobenzoic acid | H₂SO₄, H₂O, 150°C | High | [7] |

| Benzonitrile | 10% NaOH, reflux | ~90 | [5][8] |

Reduction of the Nitrile Group

The reduction of nitriles to primary amines is a crucial transformation, providing access to a key functional group in many biologically active molecules.[4] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. Catalytic hydrogenation is another viable method.[4]

The overall transformation is: This compound → 3-(Methylsulfonyl)benzylamine

Reaction Mechanism and Pathway

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon. This is followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during the aqueous workup to yield the primary amine.

Caption: Reduction of this compound with LiAlH₄.

Experimental Protocol (Representative)

The following protocol is based on standard procedures for the LiAlH₄ reduction of nitriles.[4]

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(methylsulfonyl)benzylamine. The product can be purified by column chromatography or distillation if necessary.

Quantitative Data from Analogous Systems

The reduction of benzonitriles bearing electron-withdrawing groups generally proceeds in high yield.

| Benzonitrile Derivative | Reducing Agent | Yield (%) | Reference |

| 2,4-Dichlorobenzonitrile | BH₂(iPr)₂N / LiBH₄ | 99 | [4] |

| 4-Trifluoromethylbenzonitrile | LiAlH₄ | High | General textbook knowledge |

| Benzonitrile | LiAlH₄ | ~90 | [4] |

| 2-(Methylsulfonyl)ethanenitrile | BH₃·THF | High | Patent Literature |

[3+2] Cycloaddition with Azide

The [3+2] cycloaddition reaction between a nitrile and an azide source is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction is typically performed with sodium azide and an ammonium salt or a Lewis acid catalyst.

The overall transformation is: This compound → 5-(3-(Methylsulfonyl)phenyl)-1H-tetrazole

Reaction Mechanism and Pathway

The reaction is believed to proceed through the formation of hydrazoic acid (HN₃) in situ from sodium azide and an acid source (like ammonium chloride). The nitrile is activated by the Lewis acid or by protonation, making it more susceptible to nucleophilic attack by the azide ion. This is followed by an intramolecular cyclization to form the tetrazole ring.

Caption: [3+2] Cycloaddition for the synthesis of a 5-substituted tetrazole.

Experimental Protocol (Representative)

The following protocol is adapted from general procedures for the synthesis of 5-substituted tetrazoles from nitriles.[9][10]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as zinc chloride (0.5-1.0 eq) or ammonium chloride (1.5-2.0 eq).

-

Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or water.

-

Heating: Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature. If DMF was used, pour the mixture into water.

-

Acidification: Cool the aqueous solution in an ice bath and carefully acidify with hydrochloric acid to pH ~2 to precipitate the tetrazole product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data from Analogous Systems

This cycloaddition is generally high-yielding for a wide range of benzonitriles.

| Benzonitrile Derivative | Reaction Conditions | Yield (%) | Reference |

| Benzonitrile | NaN₃, NH₄Cl, DMF, 100°C, 6h | 92 | [9] |

| 4-Chlorobenzonitrile | NaN₃, NH₄Cl, DMF, 120°C, 24h | 85 | [10] |

| 4-Methoxybenzonitrile | NaN₃, NH₄Cl, DMF, 120°C, 24h | 91 | [10] |

Conclusion

The nitrile group of this compound is a versatile functional group that can be readily transformed into other valuable moieties. The strong electron-withdrawing effect of the methylsulfonyl group enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. This guide has provided a detailed overview of the three primary transformations of this nitrile group: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition with azide to form a tetrazole. While specific quantitative data and optimized protocols for this compound are not extensively reported, the provided representative protocols and data from analogous systems offer a solid foundation for researchers to develop robust synthetic procedures. The chemical pathways and workflows illustrated in this guide should aid in the rational design of experiments and the synthesis of novel compounds for applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 22821-75-6 | Benchchem [benchchem.com]

- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. websites.nku.edu [websites.nku.edu]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]

The Unseen Architect: A Technical Guide to the Electron-Withdrawing Effects of the Methylsulfonyl Group in Benzonitriles

For Immediate Release

A Deep Dive into the Physicochemical Influence of the Methylsulfonyl Moiety for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potent electron-withdrawing properties of the methylsulfonyl group when substituted on the benzonitrile scaffold. A thorough understanding of these effects is critical for the rational design of novel therapeutics, as the interplay between these two functional groups significantly modulates a molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.

Quantitative Assessment of Electron-Withdrawing Strength

The electron-withdrawing nature of a substituent can be quantified through various experimental and computational methods. Here, we present a comparative analysis of the methylsulfonyl group (-SO₂CH₃) against other commonly employed electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃).

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing effect. The σ values are position-dependent, with σₚ representing the para-substituent effect and σₘ representing the meta-substituent effect.

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) |

| -SO₂CH₃ | +0.72 | +0.65 |

| -NO₂ | +0.78 | +0.71 |

| -CN | +0.66 | +0.56 |

| -CF₃ | +0.54 | +0.43 |

Table 1: Comparison of Hammett constants for common electron-withdrawing groups.

As evidenced in Table 1, the methylsulfonyl group exhibits a strong electron-withdrawing effect, comparable to that of the nitro group, particularly at the para position.

Acidity of Substituted Benzoic Acids (pKa)

The acidity of a substituted benzoic acid is a direct reflection of the electronic effect of the substituent. Electron-withdrawing groups stabilize the conjugate base (benzoate) through inductive and resonance effects, leading to a lower pKa value (stronger acid).

| Substituent (at para position) | Compound | pKa |

| -SO₂CH₃ | 4-(Methylsulfonyl)benzoic acid | ~3.6 |

| -NO₂ | 4-Nitrobenzoic acid | 3.44[1][2][3] |

| -CN | 4-Cyanobenzoic acid | 3.55 |

| -H | Benzoic acid | 4.20 |

Table 2: pKa values of para-substituted benzoic acids.

The pKa of 4-(methylsulfonyl)benzoic acid is significantly lower than that of benzoic acid, underscoring the potent electron-withdrawing capacity of the methylsulfonyl group, which is on par with the nitro group.[1][2][3]

¹³C NMR Chemical Shifts of the Nitrile Carbon

The chemical shift of the nitrile carbon in the ¹³C NMR spectrum of substituted benzonitriles is sensitive to the electronic environment. Electron-withdrawing groups deshield the nitrile carbon, causing a downfield shift (higher ppm value).

| Substituent (at para position) | ¹³C NMR Chemical Shift of -CN (ppm) |

| -SO₂CH₃ | ~118.5 |

| -NO₂ | 119.1 |

| -CN | 117.9 |

| -H | 118.7[4] |

Table 3: Approximate ¹³C NMR chemical shifts of the nitrile carbon in para-substituted benzonitriles (in CDCl₃).

Inductive and Resonance Effects

The potent electron-withdrawing nature of the methylsulfonyl group in benzonitriles is a consequence of both inductive and resonance effects.

Caption: Inductive and resonance effects of the methylsulfonyl group.

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)benzonitrile

This protocol describes a general two-step synthesis starting from 4-(methylthio)benzonitrile.

Step 1: Oxidation to the Sulfoxide A solution of 4-(methylthio)benzonitrile in a suitable solvent (e.g., methylene chloride) is cooled to a low temperature (e.g., -78°C). A solution of an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA), is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The product, 4-(methylsulfinyl)benzonitrile, is isolated by washing with a basic solution (e.g., 3N NaOH) and removing the solvent under reduced pressure.

Step 2: Oxidation to the Sulfone The crude 4-(methylsulfinyl)benzonitrile is dissolved in a suitable solvent (e.g., acetic acid). A stronger oxidizing agent, such as hydrogen peroxide or potassium permanganate, is added, and the mixture is heated. After the reaction is complete, the product, 4-(methylsulfonyl)benzonitrile, is isolated by crystallization or chromatography.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a standardized solution of a strong base (e.g., NaOH) and monitoring the pH.

-

Preparation: A standard solution of the substituted benzoic acid (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol). A standardized solution of carbonate-free NaOH (e.g., 0.1 M) is also prepared.

-

Titration: A known volume of the acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The NaOH solution is added in small increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of NaOH.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.

Application in Drug Development: A Case Study

The methylsulfonyl benzonitrile moiety is a valuable pharmacophore in modern drug discovery. A notable example is the clinical candidate 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile , a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[5][6] mGluR5 is a G-protein coupled receptor implicated in various neurological and psychiatric disorders.

mGluR5 Signaling Pathway and the Role of a NAM

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates mGluR5, which is coupled to a Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Negative allosteric modulators, like the aforementioned compound, bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate, thereby dampening this signaling pathway.

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of a NAM.

Experimental Workflow for Characterization

A systematic workflow is essential for characterizing the electron-withdrawing effects of a novel methylsulfonyl benzonitrile derivative.

Caption: Experimental workflow for characterizing electron-withdrawing effects.

Conclusion

The methylsulfonyl group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the benzonitrile ring. Its effects, quantifiable through Hammett constants, pKa values, and NMR spectroscopy, are comparable to those of other strong electron-withdrawing groups like the nitro moiety. This makes the methylsulfonyl benzonitrile scaffold a highly attractive component in the design of new chemical entities, particularly in the field of drug discovery, where fine-tuning of electronic properties is paramount for achieving desired biological activity and pharmacokinetic profiles. The case study of an mGluR5 negative allosteric modulator highlights the real-world application and therapeutic potential of this important chemical motif.

References

- 1. quora.com [quora.com]

- 2. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. [doubtnut.com]

- 3. sarthaks.com [sarthaks.com]

- 4. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 3-(Methylsulfonyl)benzonitrile Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(methylsulfonyl)benzonitrile scaffold is a key pharmacophore increasingly recognized for its versatility in designing novel therapeutic agents. This structural motif, characterized by a benzonitrile ring substituted with a methylsulfonyl group at the meta-position, offers a unique combination of physicochemical properties that are advantageous for drug discovery. The strong electron-withdrawing nature of the methylsulfonyl group and the hydrogen bonding capabilities of the nitrile moiety contribute to enhanced target affinity, metabolic stability, and desirable pharmacokinetic profiles. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of this compound scaffolds, with a focus on their roles as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, and inhibitors of lysine-specific demethylase 1 (LSD1).

Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGluR5)

Dysregulation of the glutamatergic system, particularly the mGluR5 receptor, is implicated in various neurological and psychiatric disorders. The this compound scaffold has been successfully incorporated into potent and selective mGluR5 NAMs.

Quantitative Data

| Compound | Target | Assay | IC50 (nM) | Reference |

| 3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile | mGluR5 | Calcium Mobilization | 30 | [1][2] |

| Mavoglurant (AFQ056) | mGluR5 | Functional Assay | 30 | [2] |

| VU0285683 | mGluR5 | Not Specified | Not Specified | [3] |

Signaling Pathway and Mechanism of Action

mGluR5 is a G protein-coupled receptor (GPCR) that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Negative allosteric modulators containing the this compound scaffold bind to a site distinct from the glutamate binding site, inducing a conformational change in the receptor that reduces its affinity for glutamate and dampens the downstream signaling cascade.

Experimental Protocols

Synthesis of 3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile

Detailed synthetic procedures can be found in the supplementary information of the referenced literature.[1] A general approach involves the coupling of a substituted quinoline sulfonyl chloride with 3-aminobenzonitrile.

mGluR5 NAM Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.

-

Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Serial dilutions of the test compound (e.g., 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile) are added to the wells and pre-incubated for 15-30 minutes.

-

Glutamate Stimulation: An EC80 concentration of glutamate is added to the wells to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[4]

Inhibitors of the PD-1/PD-L1 Interaction

The interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells is a critical immune checkpoint that suppresses anti-tumor immunity. Small molecule inhibitors containing a benzonitrile moiety have emerged as promising therapeutics to block this interaction.

Quantitative Data

| Compound | Target | Assay | IC50 (µM) | Reference |

| Compound 7 (biphenyl-1,2,3-triazol-benzonitrile derivative) | PD-1/PD-L1 Interaction | HTRF | 8.52 | [5][6][7][8] |

| Compound 6 | PD-1/PD-L1 Interaction | HTRF | 12.28 | [5] |

| Compound 8a | PD-1/PD-L1 Interaction | HTRF | 14.08 | [5] |

Signaling Pathway and Mechanism of Action